N-Trityl-L-histidine-propylamide

Description

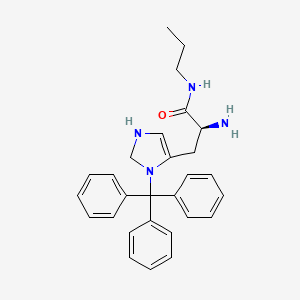

N-Trityl-L-histidine-propylamide (CAS 171176-63-9) is a histidine derivative characterized by a trityl (triphenylmethyl) group attached to the imidazole nitrogen and a propylamide moiety at the carboxyl terminus . Its molecular formula is C₂₈H₃₂N₄O, with a molecular weight of 440.58 g/mol. Key physical properties include a density of 1.13 g/cm³, a boiling point of 647.2°C, and a flash point of 345.2°C . While its melting point remains unspecified, the compound is utilized in biochemical research, particularly in studies involving histidine-modified signaling pathways .

Properties

Molecular Formula |

C28H32N4O |

|---|---|

Molecular Weight |

440.6 g/mol |

IUPAC Name |

(2S)-2-amino-N-propyl-3-(3-trityl-1,2-dihydroimidazol-4-yl)propanamide |

InChI |

InChI=1S/C28H32N4O/c1-2-18-31-27(33)26(29)19-25-20-30-21-32(25)28(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,20,26,30H,2,18-19,21,29H2,1H3,(H,31,33)/t26-/m0/s1 |

InChI Key |

CMUSKMUREGLDGT-SANMLTNESA-N |

Isomeric SMILES |

CCCNC(=O)[C@H](CC1=CNCN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N |

Canonical SMILES |

CCCNC(=O)C(CC1=CNCN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N |

Origin of Product |

United States |

Preparation Methods

Detailed Reaction Conditions and Reagents

| Step | Reaction Description | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Imidazole ring protection | Trityl chloride, pyridine (base), solvent | Protect imidazole nitrogen |

| 2 | Amide bond formation at carboxyl | Propylamine, DCC (coupling agent), solvent | Convert carboxyl to propylamide |

Protection Step:

The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with pyridine acting as both base and solvent modifier. The trityl chloride reacts selectively with the nitrogen of the imidazole ring, forming a stable trityl-protected intermediate.Amidation Step:

The protected histidine intermediate is then reacted with propylamine in the presence of DCC, which activates the carboxyl group to form an O-acylurea intermediate that reacts with the amine to form the propylamide. This step is generally performed at room temperature or slightly elevated temperatures to optimize yield.

Industrial-scale synthesis employs automated reactors and advanced purification techniques to maintain consistent quality and high throughput.

Alternative and Related Synthetic Approaches

While the above method is the standard, related synthetic strategies have been reported for similar histidine derivatives, including N-(π)-methyl-L-histidine derivatives, which share some mechanistic features:

- Use of carbonylating reagents such as triphosgene or phosgene for acylation under neutral or basic conditions.

- Methylation steps with methylating agents in organic solvents.

- Alcoholysis and deprotection under alkaline conditions to yield the final derivative.

Though these methods are primarily designed for methylated histidine derivatives, the principles of protection, activation, and substitution are relevant for optimizing the synthesis of this compound as well.

Research Results and Characterization Data

Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C28H30N4O |

| Molecular Weight | 438.56 g/mol |

| CAS Number | 171176-63-9 |

| Density | 1.13 g/cm³ |

| Boiling Point | 647.2 ºC at 760 mmHg |

| LogP (octanol-water) | 5.284 |

The compound’s bulky trityl group confers steric hindrance, which can influence binding affinity in biological systems, while the propylamide group enhances solubility and stability.

Purity and Yield

- Typical laboratory synthesis yields are high, often exceeding 80%, with purity levels above 95% after purification.

- Industrial processes employ chromatographic and crystallization methods to achieve pharmaceutical-grade purity.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Imidazole ring protection | Trityl chloride, pyridine, organic solvent | Trityl-protected histidine | Prevents side reactions on imidazole |

| Carboxyl amidation | Propylamine, DCC, organic solvent | This compound | Forms propylamide at carboxyl terminus |

| Industrial scale adaptation | Automated reactors, purification systems | High yield, high purity | Scalable with controlled parameters |

Chemical Reactions Analysis

Types of Reactions: N-Trityl-L-histidine-propylamide undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions.

Reduction: The trityl group can be removed by reduction using reagents like lithium aluminum hydride.

Substitution: The trityl group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Trifluoroacetic acid in dichloromethane for trityl group removal.

Major Products Formed:

Oxidation: Oxidized derivatives of the imidazole ring.

Reduction: Deprotected histidine derivatives.

Substitution: Various substituted histidine derivatives.

Scientific Research Applications

Chemistry: N-Trityl-L-histidine-propylamide is used in peptide synthesis as a protected histidine derivative. It is also employed in the study of histidine-containing peptides and proteins .

Biology: In biological research, this compound is used to study the role of histidine in enzymatic reactions and protein interactions .

Medicine: this compound has potential therapeutic applications due to its ability to interact with histidine-binding proteins and enzymes .

Industry: In the industrial sector, it is used in the synthesis of histidine-containing peptides for various applications, including drug development and biochemical research .

Mechanism of Action

The mechanism of action of N-Trityl-L-histidine-propylamide involves its interaction with histidine-binding proteins and enzymes. The trityl group provides steric protection, allowing selective reactions at other functional groups. The propylamide group enhances the compound’s stability and solubility .

Molecular Targets and Pathways:

Histidine-binding proteins: The compound interacts with proteins that have histidine residues, affecting their function.

Enzymatic pathways: It can inhibit or activate enzymes that utilize histidine as a substrate or cofactor.

Comparison with Similar Compounds

3-Chloro-N-Phenyl-Phthalimide

- Structure : Phthalimide core with chloro and phenyl substituents (Fig. 1, ).

- Molecular Formula: C₁₄H₈ClNO₂.

- Key Differences: Functional Groups: Contains a chloro-phthalimide scaffold instead of a histidine-imidazole backbone. Applications: Used as a monomer in polyimide synthesis, contrasting with this compound’s role in biochemical research . Molecular Weight: 265.67 g/mol (vs. 440.58 g/mol for this compound) .

Pyridine-Based Acetamides (e.g., N-(2-Hydroxypyridin-3-yl)acetamide)

- Structure : Pyridine ring with hydroxyl and acetamide substituents ().

- Key Differences :

- Heterocyclic Core : Pyridine vs. histidine’s imidazole.

- Functional Groups : Lacks the trityl-protecting group and propylamide chain.

- Applications : Pyridine derivatives are often explored in medicinal chemistry for antimicrobial or anticancer activities, differing from histidine derivatives’ niche in signaling studies .

Ranitidine-Related Compounds (e.g., Ranitidine Diamine Hemifumarate)

- Structure : Furan and acetamide groups ().

- Key Differences: Backbone: Furan-methanamine vs. histidine’s amino acid structure. Applications: Ranitidine derivatives are pharmaceuticals (e.g., antacids), whereas this compound is a research reagent .

Data Table: Comparative Analysis

Research Findings and Functional Insights

- Trityl Group Utility : The trityl group in this compound enhances steric protection of the imidazole ring, a feature absent in smaller analogs like pyridine acetamides .

- Amide Linkages : While ranitidine derivatives utilize amide bonds for drug stability, this compound’s propylamide moiety may influence peptide solubility or receptor binding .

- Thermal Stability : this compound’s high boiling point (647.2°C) suggests greater thermal resilience compared to phthalimides (used in high-temperature polymer synthesis) .

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthesis protocols for N-Trityl-L-histidine-propylamide?

- Methodology :

- Protection Strategy : Use trityl (triphenylmethyl) groups to protect the histidine side chain, as seen in analogous compounds like N-im-trityl-L-histidine derivatives .

- Coupling Reactions : Employ carbodiimide-based coupling agents (e.g., DCC or EDC) for amide bond formation between the propylamine and protected histidine.

- Purification : Utilize column chromatography (silica gel, chloroform/methanol gradients) or recrystallization from ethanol/water mixtures to isolate the product .

Q. How should researchers assess the purity and stability of this compound?

- Purity Analysis :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to achieve >95% purity thresholds .

- Melting Point : Compare observed values to literature data (if available) to detect impurities.

- Stability :

- Store under inert atmosphere (argon) at −20°C to prevent trityl group hydrolysis .

- Monitor degradation via periodic NMR or mass spectrometry (MS) over 6-month intervals .

Advanced Research Questions

Q. What analytical techniques resolve structural ambiguities in this compound synthesis?

- Multi-Nuclear NMR :

- Use -NMR and DEPT-135 to distinguish between carbonyl carbons and trityl aromatic signals .

- - COSY and NOESY can confirm stereochemistry and intramolecular interactions .

Q. How can researchers optimize reaction yields when scaling up this compound synthesis?

- Parameter Optimization :

- Temperature : Conduct reactions at 0–4°C to minimize racemization during coupling .

- Solvent Choice : Use anhydrous DMF or dichloromethane to enhance reagent solubility .

- Troubleshooting :

- Low yields may result from incomplete trityl protection; monitor via TLC and repeat protection steps if necessary .

Q. What strategies mitigate solubility challenges for this compound in biological assays?

- Co-Solvent Systems :

- Dissolve in DMSO (≤5% v/v) and dilute into aqueous buffers (e.g., PBS) to maintain solubility .

- pH Adjustment :

- Use pH 7.4–8.0 to deprotonate the histidine imidazole ring, enhancing aqueous compatibility .

Data Interpretation and Contradiction Analysis

Q. How should discrepancies in -NMR data between synthesized and theoretical spectra be addressed?

- Stepwise Validation :

Re-run NMR under standardized conditions (e.g., deuterated DMSO, 25°C) to exclude solvent/temperature artifacts .

Compare with spectral databases (e.g., PubChem) for analogous trityl-protected histidine derivatives .

Synthesize a reference standard (e.g., N-Acetyl-L-histidine) to calibrate instrument parameters .

Q. What experimental controls are critical for validating this compound’s bioactivity in enzyme inhibition studies?

- Negative Controls :

- Use unmodified L-histidine-propylamide to isolate the trityl group’s contribution to activity .

- Positive Controls :

- Include known enzyme inhibitors (e.g., BHA for antioxidant assays) to benchmark potency .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.